4'-羟基-3,4,5,3',5'-五氯联苯

描述

4’-Hydroxy-3,4,5,3’,5’-pentachlorobiphenyl (4-OH-CB107) is a hydroxylated metabolite of polychlorinated biphenyls (PCBs). It has been detected in tissues of both wild animals and humans . It is one of the major OH-PCBs detected in human blood and has been shown to accumulate in the blood and brain of fetuses and neonates exposed in utero to Aroclor 1254 .

Synthesis Analysis

4-OH-CB107 is a metabolite of 2,3,3’,4,4’-pentachlorobiphenyl (CB-105) and of 2,3’,4,4’,5-pentachlorobiphenyl (CB-118) . Some PCB congeners are known to be metabolized to hydroxylated PCBs (OH-PCBs) in the liver .Molecular Structure Analysis

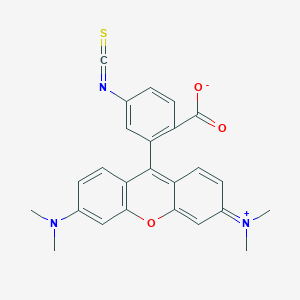

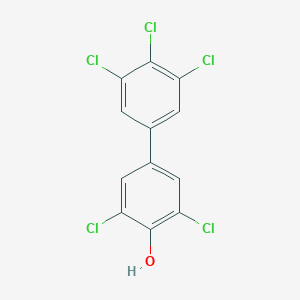

The molecular structure of 4-OH-CB107 is similar to its parent PCBs but with an additional hydroxyl group. This hydroxyl group significantly influences the chemical’s properties and biological effects .Chemical Reactions Analysis

4-OH-CB107 is involved in various biochemical reactions in the body. For example, it has been found to disrupt the expression of genes involved in the circadian rhythm and fatty acid metabolism .科学研究应用

代谢和毒理评估

- 大鼠的代谢和毒性:Koga、Beppu和Yoshimura(1990年)的研究调查了大鼠体内4'-羟基-3,4,5,3',5'-五氯联苯的代谢。研究发现,该化合物是一种排毒产物,迅速排泄,并且在大鼠中没有显著的毒性或生物效应,如体重减轻或肝肥大(Koga, Beppu, & Yoshimura, 1990)。

环境持久性和代谢途径

- 犬肝微粒体中的代谢:Ariyoshi、Koga、Oguri和Yoshimura(1992年)研究了犬肝微粒体中六氯联苯的代谢,发现新的代谢产物表明了涉及2,3-环氧化物形成的新代谢途径(Ariyoshi, Koga, Oguri, & Yoshimura, 1992)。

组织滞留和比较代谢

- 貂和小鼠中的滞留:Wehler、Lindberg、Jönsson和Bergman(1993年)观察到2,3,4,3′,4′-五氯联苯在貂和小鼠的肝脏和脂肪中以未代谢形式滞留,血浆中发现了类似4-羟基-2,3,5,3′,4′-五氯联苯的代谢产物(Wehler, Lindberg, Jönsson, & Bergman, 1993)。

血液积累和环境健康

- 哺乳动物血液中的积累:Bergman、Klasson-Wehler和Kuroki(1994年)报告称,多氯联苯的羟基化代谢产物,包括4-OH-2,3,5,3',4'-五氯联苯,在哺乳动物血液中选择性地积累,引起对野生动物和人类健康影响的担忧(Bergman, Klasson-Wehler, & Kuroki, 1994)。

暴露的神经行为效应

- 胎儿暴露和小鼠的情绪行为:Soeda、Kaitsuka、Shirasaki和Takahama(2005年)探讨了小鼠对低剂量4-羟基-2',3,3',4',5'-五氯联苯的产前暴露的神经行为效应,注意到情绪行为增加,如行走和直立(Soeda, Kaitsuka, Shirasaki, & Takahama, 2005)。

安全和危害

属性

IUPAC Name |

2,6-dichloro-4-(3,4,5-trichlorophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl5O/c13-7-1-5(2-8(14)11(7)17)6-3-9(15)12(18)10(16)4-6/h1-4,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZCCRONMPSHDPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)O)Cl)C2=CC(=C(C(=C2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90156681 | |

| Record name | 4'-Hydroxy-3,4,5,3',5'-pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90156681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Hydroxy-3,4,5,3',5'-pentachlorobiphenyl | |

CAS RN |

130689-92-8 | |

| Record name | 4'-Hydroxy-3,4,5,3',5'-pentachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130689928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Hydroxy-3,4,5,3',5'-pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90156681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-ethenyl-9H-pyrido[3,4-b]indol-8-ol](/img/structure/B149066.png)